

Application Notes and Protocols: Zebrafish Model of Neurodegeneration Using Okadaic Acid

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Compound of Interest

Compound Name: *Okadaic Acid*

Cat. No.: *B1677193*

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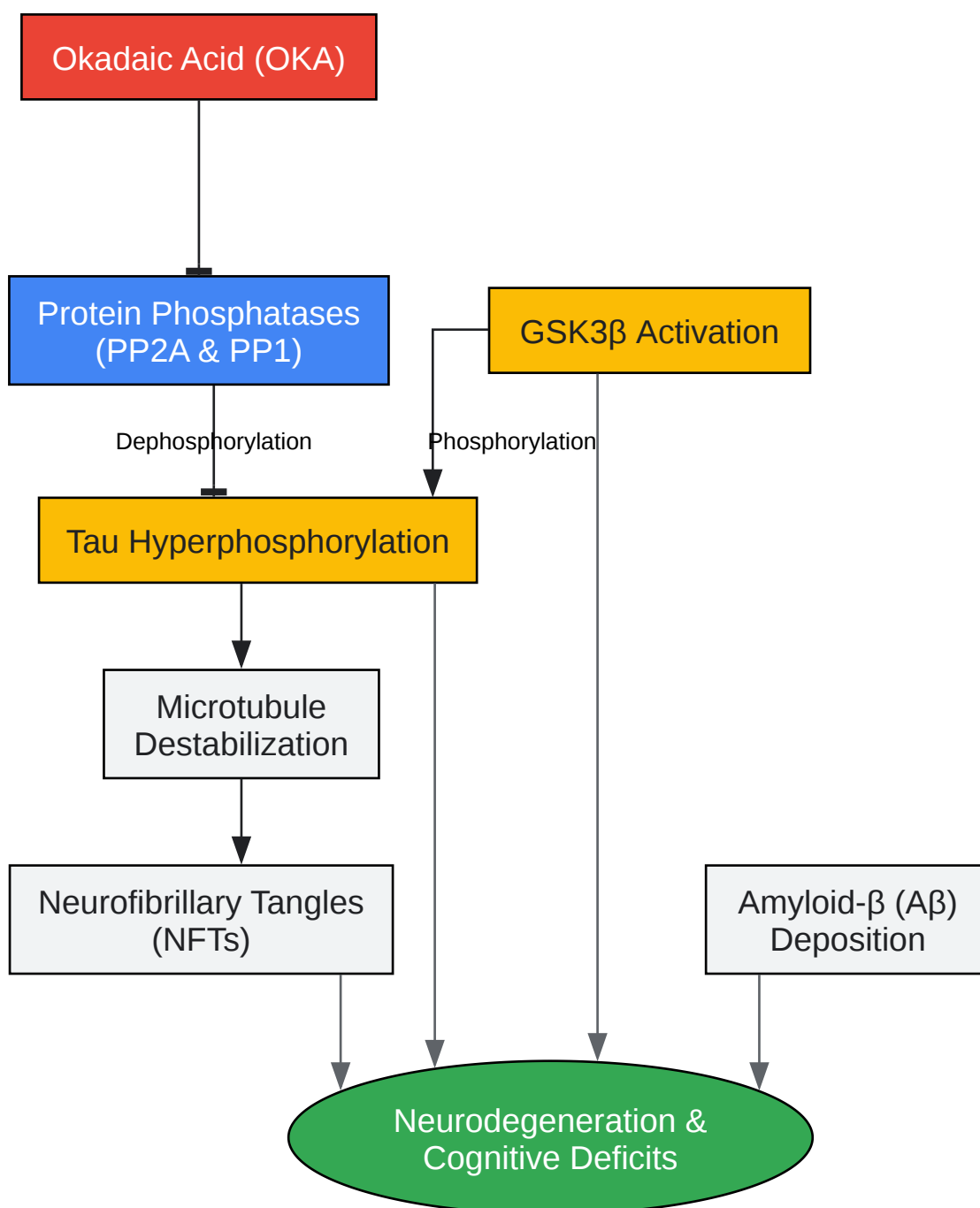
Introduction and Application Notes

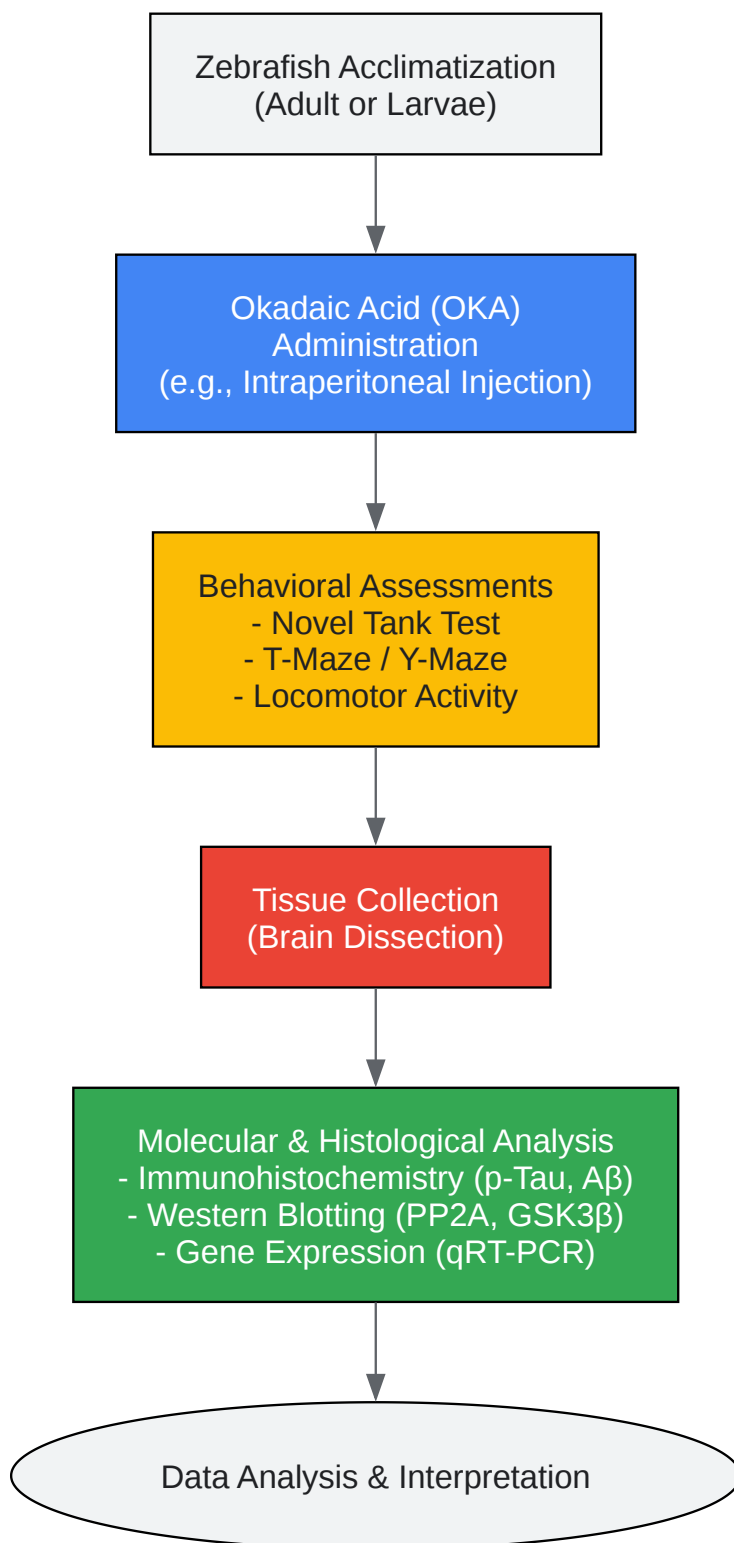
The zebrafish (*Danio rerio*) has emerged as a powerful and efficient vertebrate model for studying neurodegenerative diseases, including Alzheimer's Disease (AD)[1][2]. Its genetic homology to humans, rapid development, and the permeability of larvae to small molecules make it an ideal system for high-throughput drug screening and mechanistic studies[1][3]. A robust pharmacological model of neurodegeneration can be induced in zebrafish using **okadaic acid** (OKA), a potent and selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A)[1][4].

Okadaic acid administration in zebrafish recapitulates key pathological hallmarks of Alzheimer's Disease. The inhibition of PP2A, a major tau phosphatase, leads to the hyperphosphorylation of tau protein, a critical event in the formation of neurofibrillary tangles (NFTs)[4][5]. This model also demonstrates other relevant pathologies, including an increase in the primary tau-phosphorylating kinase glycogen synthase 3-beta (GSK3 β), deposition of amyloid- β (A β) fragments, formation of senile plaques, and significant cognitive impairments[1][3][6]. Consequently, the OKA-induced zebrafish model provides a valuable in vivo platform for investigating the molecular mechanisms of neurodegeneration and for the preclinical assessment of potential therapeutic agents[1][7].

Key Pathological Signaling Pathway

The primary mechanism of **okadaic acid**-induced neurotoxicity involves the disruption of the phosphorylation-dephosphorylation balance of key neuronal proteins, most notably tau.





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